N-(2-methoxy-5-nitrophenyl)benzamide
Overview
Description
N-(2-methoxy-5-nitrophenyl)benzamide is an organic compound with the molecular formula C14H12N2O4 It is a derivative of benzamide, where the benzamide moiety is substituted with a 2-methoxy-5-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-nitrophenyl)benzamide typically involves the reaction of 2-methoxy-5-nitroaniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products Formed
Reduction: N-(2-methoxy-5-aminophenyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: Benzoic acid and 2-methoxy-5-nitroaniline.
Scientific Research Applications
N-(2-methoxy-5-nitrophenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industrial Applications: Potential use in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the amide moiety can form hydrogen bonds with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-4-nitrophenyl)benzamide
- N-(2-methyl-5-nitrophenyl)benzamide
- N-(2-hydroxy-4-nitrophenyl)benzamide
Uniqueness
N-(2-methoxy-5-nitrophenyl)benzamide is unique due to the specific positioning of the methoxy and nitro groups on the phenyl ring. This positioning can influence the compound’s electronic properties and reactivity, making it distinct from other similar compounds. The methoxy group can donate electron density through resonance, while the nitro group withdraws electron density, creating a unique electronic environment that can affect the compound’s behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-20-13-8-7-11(16(18)19)9-12(13)15-14(17)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBERSCVSQJHQAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301290346 | |
Record name | N-(2-Methoxy-5-nitrophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301290346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34326-53-9 | |
Record name | N-(2-Methoxy-5-nitrophenyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34326-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Methoxy-5-nitrophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301290346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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